Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl-

CAS No.: 29054-80-6

Cat. No.: VC16544356

Molecular Formula: C10H28O2Si3

Molecular Weight: 264.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29054-80-6 |

|---|---|

| Molecular Formula | C10H28O2Si3 |

| Molecular Weight | 264.58 g/mol |

| IUPAC Name | trimethyl-(methyl-propyl-trimethylsilyloxysilyl)oxysilane |

| Standard InChI | InChI=1S/C10H28O2Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9-10H2,1-8H3 |

| Standard InChI Key | PGRZLADNCDNGTC-UHFFFAOYSA-N |

| Canonical SMILES | CCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

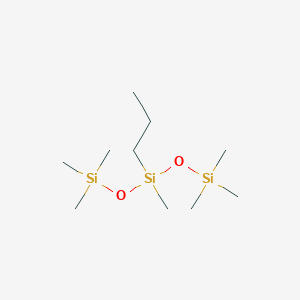

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl- (C₁₀H₂₈O₂Si₃), features a central siloxane backbone (Si-O-Si) with three silicon atoms. The terminal silicon atoms each bear three methyl groups, while the central silicon is substituted with one methyl and one propyl group (Figure 1) . This asymmetric arrangement contributes to its surfactant behavior by creating a polar-nonpolar duality: the methyl groups confer hydrophobicity, whereas the oxygen atoms and propyl chain enhance compatibility with organic matrices .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.58 g/mol | |

| Boiling Point | Not explicitly reported | - |

| Density | Low viscosity liquid | |

| Stability | High thermal stability | |

| Solubility | Hydrophobic |

Spectroscopic and Analytical Data

The compound’s InChI key (PGRZLADNCDNGTC-UHFFFAOYSA-N) and SMILES notation (O(Si(C)C)Si(C)CCC) provide precise identifiers for spectral analysis . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups, while mass spectrometry would confirm the molecular ion peak at m/z 264.58.

Synthesis and Manufacturing Processes

Hydrosilylation-Based Synthesis

A common route involves reacting 1,1,1,3,5,5,5-heptamethyltrisiloxane with propyl-containing reagents (e.g., allyl propyl ether) under hydrosilylation conditions. Catalysts such as platinum complexes facilitate Si-H bond addition to unsaturated hydrocarbons, yielding the target compound. Key parameters include:

Sulfuric Acid-Catalyzed Method

A patent (CN105503931A) describes an alternative approach using 98% sulfuric acid as a catalyst. In this method, 202 Methyl Hydrogen Polysiloxane Fluids and hexamethyldisiloxane are combined at a 1:2–1:5 mass ratio, followed by sulfuric acid addition (0.1–1% of total mass) . The reaction proceeds at ambient temperature for 4–8 hours, after which the catalyst is separated, and the product is neutralized with sodium bicarbonate and distilled to >99% purity .

Table 2: Comparison of Synthesis Methods

| Parameter | Hydrosilylation | Sulfuric Acid Catalysis |

|---|---|---|

| Catalyst Cost | High (Pt-based) | Low (H₂SO₄) |

| Yield | 70–85% | >99% |

| Scalability | Moderate | High |

| Byproducts | Minimal | Sulfate residues |

Industrial and Research Applications

Surfactant and Wetting Agent

The compound’s ability to reduce surface tension (≤21 mN/m) makes it ideal for agrochemical adjuvants, where it enhances herbicide penetration into plant cuticles . In coatings, it improves substrate wetting, ensuring uniform film formation .

Cosmetic and Personal Care Formulations

Its hydrophobic nature and low irritation potential enable use in hair conditioners and skin creams, where it imparts a silky texture without greasiness .

Chemical Intermediate

Researchers exploit its reactive Si-H bond to synthesize polyether-modified trisiloxanes, which serve as templates for silicone-based polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume